

A Technical Guide to Olopatadine-d3 N-Oxide Reference Standard: Procurement and Application

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15599706

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For researchers, scientists, and professionals in drug development, the acquisition and proper use of high-purity, well-characterized reference standards are fundamental to ensuring the accuracy and validity of analytical data. This guide provides an in-depth overview of the **Olopatadine-d3 N-Oxide** reference standard, a key metabolite of the antihistamine Olopatadine. This document outlines potential suppliers, presents a summary of typical quantitative data, details relevant experimental protocols, and illustrates associated biochemical and procedural workflows.

Procurement of Olopatadine-d3 N-Oxide Reference Standard

Olopatadine-d3 N-Oxide is a stable isotope-labeled metabolite of Olopatadine, used in pharmacokinetic and metabolic studies. Several specialized chemical suppliers offer this reference standard. When procuring this material, it is crucial to request a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and quality.

Potential suppliers for **Olopatadine-d3 N-Oxide** include:

- Axios Research
- Cleancem

- Lotusfeet Pharma
- Mithridion
- Pharmaffiliates
- SynZeal
- TRC (Toronto Research Chemicals)

It is recommended to contact these suppliers directly to obtain the most current product specifications, availability, and pricing.

Quantitative Data Summary

The following table summarizes the typical quantitative data for an **Olopatadine-d3 N-Oxide** reference standard, as would be detailed in a supplier's Certificate of Analysis. Please note that specific values may vary between lots and suppliers.

Parameter	Specification	Method
Identity		
Chemical Name	11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid	---
CAS Number	1246832-94-9	---
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄	---
Molecular Weight	356.43 g/mol	Mass Spectrometry
Purity		
Purity (by HPLC)	≥98%	HPLC-UV
Isotopic Purity	≥99% Deuterium	Mass Spectrometry
Physical Properties		
Appearance	White to Off-White Solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO	Visual Inspection
Residual Solvents	Conforms to ICH Q3C	GC-HS
Water Content	≤1.0%	Karl Fischer Titration
Storage		
Recommended Storage	-20°C, protect from light and moisture	---

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **Olopatadine-d3 N-Oxide**. These are illustrative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Olopatadine-d3 N-Oxide (Illustrative)

Principle: This protocol describes a potential method for the N-oxidation of Olopatadine-d3. The synthesis of the precursor, Olopatadine-d3, is a multi-step process that is typically proprietary to the manufacturer. This protocol starts from Olopatadine-d3.

Reagents and Materials:

- Olopatadine-d3
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Methanol
- Rotary evaporator
- Magnetic stirrer and stir bar
- Glassware for reaction and purification

Procedure:

- Dissolve Olopatadine-d3 (1 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.

- Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield **Olopatadine-d3 N-Oxide**.
- Characterize the final product by ¹H NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Principle: A reversed-phase HPLC method with UV detection is commonly used to determine the purity of **Olopatadine-d3 N-Oxide**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-5 min: 10% B

- 5-25 min: 10-90% B
- 25-30 min: 90% B
- 30.1-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 298 nm.
- Injection Volume: 10 µL.

Sample Preparation:

- Prepare a stock solution of the **Olopatadine-d3 N-Oxide** reference standard in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

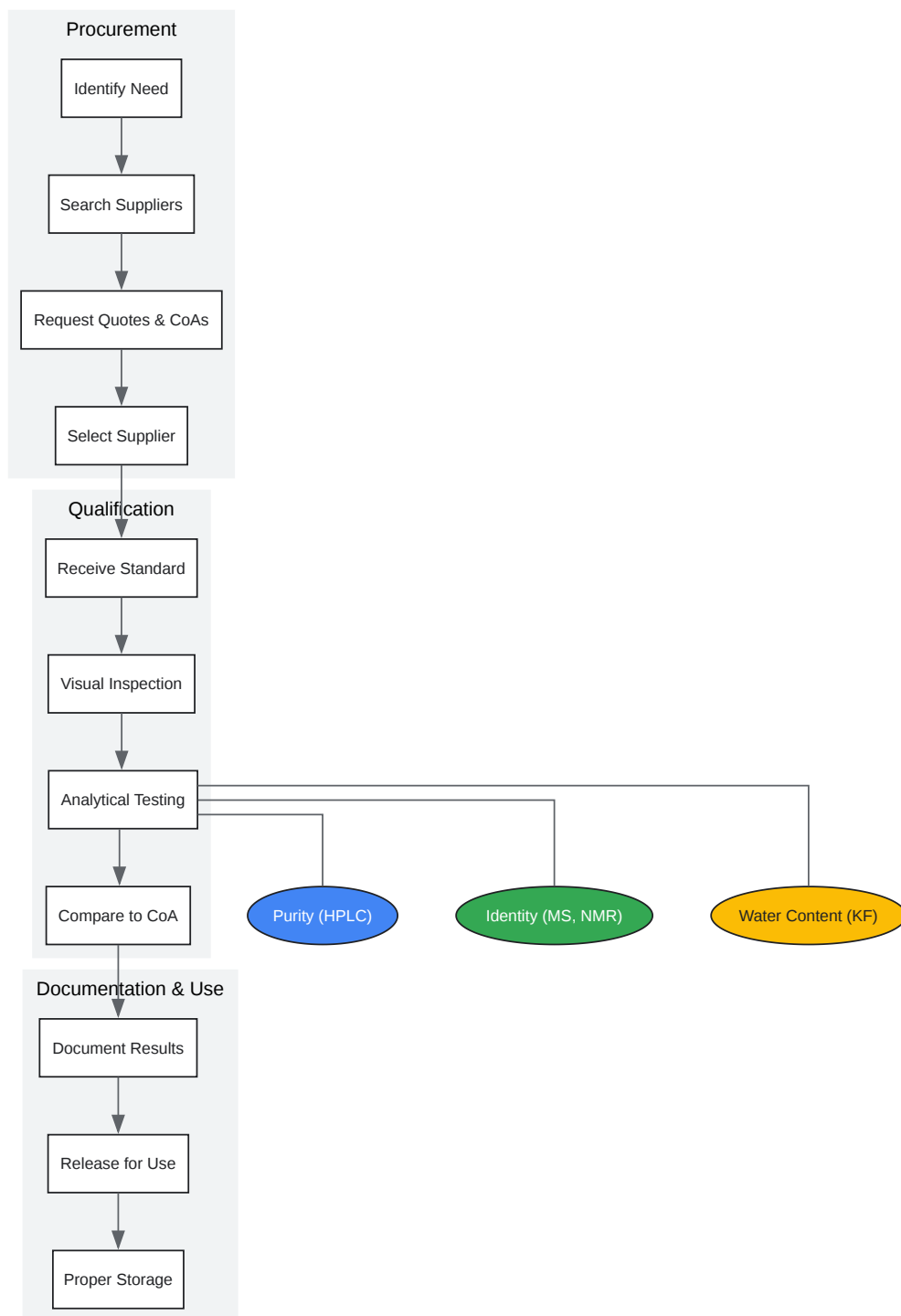
Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the prepared sample solution.
- Record the chromatogram and integrate the peaks.
- Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

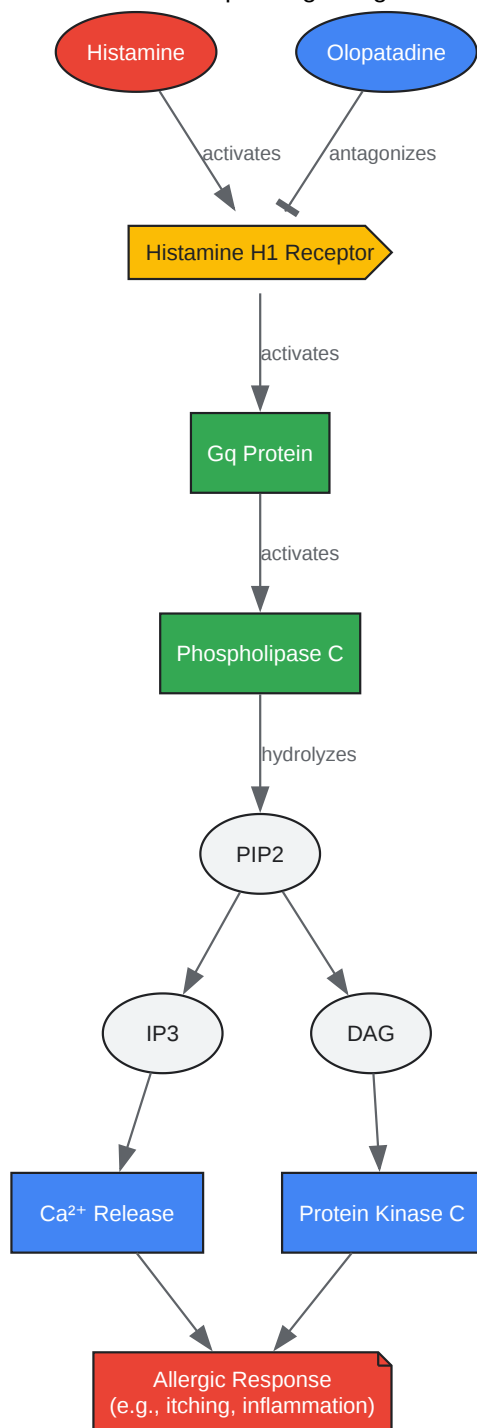
Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the procurement and use of **Olopatadine-d3 N-Oxide**.

Procurement and Qualification of a Reference Standard

[Click to download full resolution via product page](#)*Procurement and Qualification Workflow*

Histamine H1 Receptor Signaling Pathway

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This technical guide provides a foundational understanding for researchers working with the **Olopatadine-d3 N-Oxide** reference standard. Adherence to rigorous procurement, qualification, and application protocols is essential for generating reliable and reproducible scientific data.

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